molecular formula C12H5F2N3O4S B2927666 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 325741-10-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2927666
CAS No.: 325741-10-4
M. Wt: 325.25
InChI Key: AEEGWCAEVFYZNJ-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic chemical compound designed for research applications. This molecule is built on a benzothiazole pharmacophore, a structure known for its diverse interactions in biochemical systems . The core benzothiazole scaffold is recognized for its ability to mimic naturally occurring nucleotides, allowing it to interact effectively with various biological polymers, including enzymes and receptors . This compound is further functionalized with a 5-nitrofuran group, a moiety prevalent in several established antibacterial agents . The primary research applications for this compound are anticipated to be in the fields of infectious disease and enzymology, following the established profiles of its structural analogues. Similar benzothiazole and nitrofuran derivatives have been investigated for their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and other microorganisms . The 5-nitrofuran group is believed to be reduced by bacterial nitroreductase enzymes, leading to the formation of reactive intermediates that can cause cellular damage . Furthermore, structurally related compounds have been identified as inhibitors of key enzymes like dihydroorotate dehydrogenase (DHODH), highlighting a potential mechanism of action relevant for biochemical pathway research . Researchers may find this compound valuable for probing microbial resistance mechanisms, developing novel anti-infective strategies, or studying specific enzymatic processes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F2N3O4S/c13-5-3-6(14)10-8(4-5)22-12(15-10)16-11(18)7-1-2-9(21-7)17(19)20/h1-4H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGWCAEVFYZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Dichloro-Substituted Analog: CBK277757

Compound : N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277757)

  • Structural Differences : Replaces 4,6-difluoro substituents with 4,5-dichloro on the benzothiazole ring.
  • Synthesis: Synthesized via activation of 5-nitrofuran-2-carboxylic acid with oxalyl chloride, followed by coupling with 4,5-dichloro-1,3-benzothiazol-2-amine. Yield was notably low (3 mg), suggesting challenges in purification or reactivity .
  • Activity : Demonstrated inhibition of the ubiquitin-proteasome system, a key target in cancer therapy. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity or metabolic stability .

Comparison with Thiadiazole Derivative

Compound : N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

  • Structural Differences : Replaces nitrofuran with a 4-propyl-1,2,3-thiadiazole group.
  • The propyl group may further increase metabolic stability but reduce aqueous solubility. Molecular weight is 340.4 g/mol (vs. ~326 g/mol for the nitrofuran analog) .
  • Applications : Thiadiazoles are associated with antiviral and antibacterial activity, diverging from nitrofuran’s redox-driven mechanisms .

Comparison with Quinoxaline-Based Nitrofuran Derivatives

Compound: 5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide derivatives

  • Structural Differences: Replaces benzothiazole with a quinoxaline-di-N-oxide core.
  • Activity: Quinoxalines are DNA intercalators, suggesting a mechanism centered on nucleic acid disruption. The nitrofuran moiety may synergize with this activity via redox cycling, generating cytotoxic free radicals .

Comparison with Carbohydrazide Analogs

Compound : N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

  • Structural Differences : Replaces carboxamide with a carbohydrazide linker and adds a dihydrobenzo-dioxine group.
  • Properties : The carbohydrazide group increases polarity, likely reducing blood-brain barrier penetration but improving solubility. This structural shift suggests applications in diseases requiring hydrophilic agents .

Tabulated Comparison of Key Analogs

Compound Core Structure Substituents Molecular Weight (g/mol) Key Biological Target
Target Compound Benzothiazole 4,6-difluoro, 5-nitrofuran ~326 Proteasome inhibition (inferred)
CBK277757 Benzothiazole 4,5-dichloro, 5-nitrofuran Not reported Ubiquitin-proteasome system
Thiadiazole Derivative Benzothiazole 4,6-difluoro, thiadiazole 340.4 Undisclosed (antiviral/bacterial)
Quinoxaline Derivative Quinoxaline-di-N-oxide 3-cyano, 5-nitrofuran Not reported DNA intercalation

Mechanistic and Pharmacokinetic Insights

  • Nitro Group Role: The 5-nitro group on furan facilitates redox activation, generating reactive intermediates that damage DNA or inhibit enzymes. This mechanism is shared with quinoxaline derivatives but absent in thiadiazole analogs .
  • Solubility vs. Permeability : Fluorine’s small size and high electronegativity balance lipophilicity and solubility, whereas thiadiazole’s sulfur and propyl groups favor membrane penetration but may limit solubility .

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